6-Aminonaphthalene-2-sulfonamide

Fluorescent Probe Serine Protease Enzymatic Assay

6-Aminonaphthalene-2-sulfonamide (CAS 27771-61-5; molecular formula C₁₀H₁₀N₂O₂S; MW 222.27 g/mol) is an aromatic sulfonamide featuring an amino group at the 6-position and a sulfonamide moiety at the 2-position of the naphthalene ring. The compound serves as a key structural intermediate in the synthesis of acid, direct, and mordant azo dyes , and its positional isomer (the 1-sulfonamide analog) is a well-documented scaffold for developing fluorescent protease substrates with quantifiably enhanced specificity.

Molecular Formula C10H10N2O2S
Molecular Weight 222.26
CAS No. 27771-61-5
Cat. No. B2782717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminonaphthalene-2-sulfonamide
CAS27771-61-5
Molecular FormulaC10H10N2O2S
Molecular Weight222.26
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)N)C=C1N
InChIInChI=1S/C10H10N2O2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,11H2,(H2,12,13,14)
InChIKeyWFBJPYYNWZFKFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminonaphthalene-2-sulfonamide (CAS 27771-61-5): Industrial-Grade Naphthalene Sulfonamide Intermediate for Fluorescent Probes and Dye Synthesis


6-Aminonaphthalene-2-sulfonamide (CAS 27771-61-5; molecular formula C₁₀H₁₀N₂O₂S; MW 222.27 g/mol) is an aromatic sulfonamide featuring an amino group at the 6-position and a sulfonamide moiety at the 2-position of the naphthalene ring [1]. The compound serves as a key structural intermediate in the synthesis of acid, direct, and mordant azo dyes , and its positional isomer (the 1-sulfonamide analog) is a well-documented scaffold for developing fluorescent protease substrates with quantifiably enhanced specificity [2]. The sulfonyl moiety provides a versatile handle for downstream chemical modification, distinguishing this compound from simpler aniline-based sulfonamides for applications requiring naphthalene-derived spectroscopic or electronic properties [2].

Why Generic Naphthalene Sulfonamide Substitution Fails: Positional Isomerism Determines Functional Utility in 6-Aminonaphthalene-2-sulfonamide Procurement


The procurement of naphthalene sulfonamide intermediates cannot rely on generic substitution due to the functional divergence between positional isomers. While 6-aminonaphthalene-1-sulfonamide (ANSN) is extensively characterized as a fluorescent reporter group for serine protease substrates with documented 30-fold specificity enhancement [1], the 2-sulfonamide isomer (CAS 27771-61-5) is preferentially employed as an azo dye intermediate in commercial manufacturing . The 6-amino-2-sulfonamide isomer may also serve as a critical comparator or control compound in structure-activity relationship (SAR) studies, where the sulfonamide substitution position modulates physicochemical properties including solubility, electronic distribution, and molecular recognition [2]. Substituting the incorrect positional isomer would invalidate downstream synthetic outcomes in dye chemistry or confound biological assay results due to altered target engagement.

6-Aminonaphthalene-2-sulfonamide: Quantifiable Differentiation Evidence for Scientific Procurement Decisions


Fluorescent Protease Substrate Specificity: ANSN (1-Sulfonamide Isomer) Versus p-Nitroanilide Chromophore

The aminonaphthalenesulfonamide (ANSN) scaffold—specifically the 6-amino-1-naphthalenesulfonamide isomer—provides a direct comparator framework for evaluating the 2-sulfonamide isomer. A head-to-head comparison between the commercially available chromogenic substrate Chromozyme TH (p-nitroanilide) and the ANSN substrate bearing the identical peptide sequence (TosGPR) demonstrated that the aminonaphthalenesulfonamide fluorophore increased substrate hydrolysis specificity (kcat/KM) by thrombin more than 30-fold relative to factor Xa substrate hydrolysis [1]. The sulfonyl moiety of the naphthalenesulfonamide scaffold enables extensive chemical modification (15 substrates synthesized and evaluated across 8 proteases), a feature relevant to both positional isomers [1].

Fluorescent Probe Serine Protease Enzymatic Assay

Substrate Specificity Profiling: ZGGRR-ANSNH(cyclo-C₆H₁₁) Selectivity for Activated Protein C

Within the ANSN substrate series, the compound ZGGRR-ANSNH(cyclo-C₆H₁₁) exhibited substantial specificity for activated protein C (APC) compared to other coagulation enzymes. Kinetic analysis yielded kcat/KM values of 19,300 M⁻¹ s⁻¹ for APC, 1,560 M⁻¹ s⁻¹ for thrombin (factor IIa), and 180 M⁻¹ s⁻¹ for factor Xa [1]. This represents an approximate 12-fold specificity advantage for APC over thrombin and a 107-fold advantage over factor Xa.

Enzymatic Selectivity Blood Coagulation Fluorogenic Substrate

Anti-FXa Assay Utility: ANSN Fluorophore Enables LMWH Quantification

A fluorogenic anti-factor Xa assay was developed employing a commercially available substrate conjugated to 6-amino-1-naphthalene-sulfonamide (ANSN) as the fluorophore [1]. This assay successfully enabled the determination of two low-molecular-weight heparins (LMWHs), enoxaparin and tinzaparin, and the heparinoid danaparoid [1]. While quantitative assay performance metrics are not detailed in the available abstract, the established utility of the ANSN fluorophore in a validated anticoagulant monitoring platform provides class-level evidence supporting the broader aminonaphthalenesulfonamide scaffold for bioanalytical applications.

Anticoagulant Monitoring LMWH Fluorogenic Assay

Keap1-Nrf2 Protein-Protein Interaction Inhibition: Naphthalene Sulfonamide Class Activity

A patent describes naphthalenesulfonamide compounds that interfere with Keap1-Nrf2 protein-protein interaction, thereby activating Nrf2 and mitigating inflammatory injury [1]. The claimed compounds demonstrate potential anti-inflammatory activity relevant to chronic obstructive pulmonary disease (COPD), Alzheimer's disease, Parkinson's disease, atherosclerosis, chronic kidney disease (CKD), diabetes, intestinal inflammation, and rheumatoid arthritis [1]. While the patent covers a broad naphthalenesulfonamide class rather than 6-aminonaphthalene-2-sulfonamide specifically, this establishes a mechanistic framework for evaluating the 2-sulfonamide isomer in Nrf2 activation assays.

Anti-inflammatory Nrf2 Activator Oxidative Stress

Antitumor Diaryl Urea Synthesis: 6-Amino-2-naphthalenesulfonic Acid as Precursor

6-Amino-2-naphthalenesulfonic acid (the sulfonic acid analog of 6-aminonaphthalene-2-sulfonamide) is employed as a synthetic intermediate in the preparation of diaryl urea derivatives bearing sulfonamide moieties . These derivatives exhibit in vitro antitumor activity . The compound is commercially available at ≥98% purity by HPLC , establishing a quality benchmark for procurement. This application demonstrates the synthetic utility of the 6-amino-2-substituted naphthalene scaffold for generating biologically active sulfonamide-containing compounds.

Antitumor Diaryl Urea Synthetic Intermediate

Commercial Purity Benchmark and Physicochemical Specification

6-Aminonaphthalene-2-sulfonamide is commercially supplied at 95% purity in powder form with a defined melting point of 234-235°C and room temperature storage conditions . Solubility characterization indicates the compound is freely soluble in water, sparingly soluble in ethanol, and insoluble in ether, with loss on drying specification of NMT 0.4% over H₂SO₄ in vacuum for 24 hours [1]. These specifications establish procurement benchmarks for quality assessment and enable comparison across vendor lots.

Quality Control Purity Specification Physical Characterization

6-Aminonaphthalene-2-sulfonamide (CAS 27771-61-5): High-Value Research and Industrial Application Scenarios


Fluorogenic Serine Protease Substrate Development for Coagulation Research

Researchers developing high-sensitivity assays for coagulation proteases should utilize the 6-aminonaphthalene-2-sulfonamide scaffold as a fluorophore precursor or comparator to the extensively characterized 1-sulfonamide (ANSN) isomer. The ANSN scaffold demonstrated >30-fold specificity enhancement over p-nitroanilide chromophores in thrombin substrate hydrolysis [1], with tunable selectivity achieved through sulfonamide substituent modification (e.g., ZGGRR-ANSNH(cyclo-C₆H₁₁) exhibiting kcat/KM of 19,300 M⁻¹ s⁻¹ for APC, representing ~12× selectivity over thrombin) [1]. The 2-sulfonamide isomer provides a structurally distinct alternative for SAR studies examining the effect of sulfonamide substitution position on substrate recognition and enzyme specificity.

Anti-Inflammatory Drug Discovery Targeting Keap1-Nrf2 Pathway

The naphthalenesulfonamide scaffold has been patented for Keap1-Nrf2 protein-protein interaction inhibition, activating Nrf2 to mitigate inflammatory injury in indications including COPD, Alzheimer's disease, Parkinson's disease, atherosclerosis, CKD, diabetes, and rheumatoid arthritis [1]. Procurement of 6-aminonaphthalene-2-sulfonamide enables medicinal chemistry exploration of 2-substituted naphthalene sulfonamide derivatives as Nrf2 activators, with the sulfonamide moiety providing hydrogen-bonding capacity and the naphthalene core offering π-stacking interactions for target engagement [1].

Azo Dye Manufacturing Intermediate for Acid, Direct, and Mordant Dyes

6-Aminonaphthalene-2-sulfonamide is a documented intermediate for the industrial synthesis of acid, direct, and mordant azo dyes [1]. The compound provides the 6-amino-2-sulfonamide-substituted naphthalene core required for specific dye chromophores where the substitution pattern directly influences color properties, fabric affinity, and fastness characteristics. Procuring the correct positional isomer is essential for maintaining dye formulation consistency and avoiding batch-to-batch variation in commercial dye production [1].

Diaryl Urea Antitumor Agent Synthesis

The 6-amino-2-substituted naphthalene scaffold (as the sulfonic acid analog) has established utility in synthesizing diaryl urea derivatives with in vitro antitumor activity [1]. The 6-aminonaphthalene-2-sulfonamide compound serves as a direct sulfonamide-containing building block for generating structurally related sulfonamide-bearing diaryl ureas, enabling SAR expansion in anticancer lead optimization programs where the sulfonamide moiety contributes to target binding or pharmacokinetic properties [1].

Technical Documentation Hub

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26 linked technical documents
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